molecular formula C7H16BrNO2 B562962 Acetylcholine-d9 Bromide CAS No. 93449-32-2

Acetylcholine-d9 Bromide

Cat. No. B562962
CAS RN: 93449-32-2
M. Wt: 235.169
InChI Key: ZEHGKSPCAMLJDC-WWMMTMLWSA-M
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Description

Acetylcholine-d9 Bromide, also known as ACh-d9 bromide, is a deuterium-labeled version of Acetylcholine Bromide . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions . It is used in research and has a molecular formula of C₇H₇D₉BrNO₂ and a molecular weight of 235.17 .


Molecular Structure Analysis

The molecular structure of Acetylcholine-d9 Bromide is represented by the SMILES string: [Br-]. [2H]C ( [2H]) ( [2H]) [N+] (CCOC (=O)C) (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H] . This indicates that the molecule contains a bromide ion, a deuterium-labeled methyl group, and an acetylcholine group .


Physical And Chemical Properties Analysis

Acetylcholine-d9 Bromide has a molecular weight of 235.17 and a molecular formula of C₇H₇D₉BrNO₂ . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Muscarinic Receptor Signaling in Pathophysiology of Asthma and COPD

Acetylcholine's role in the airways extends beyond vagally-induced bronchoconstriction, encompassing various pathophysiological activities. It is a significant neurotransmitter and part of the cholinergic system expressed in numerous non-neuronal cells in the airways. This widespread presence suggests its involvement in modulating fibroblasts and inflammatory cells in lung tissue, highlighting the complexity of its actions in respiratory diseases. Tiotropium bromide, an antimuscarinic drug, is noted for its ability to inhibit acetylcholine-induced proliferation in fibroblasts and myofibroblasts, indicating a potential pathway for therapeutic intervention in chronic airway diseases by modulating cholinergic stimuli (Pieper, Chaudhary, & Park, 2007).

Role in Airway Inflammation and Remodeling

Acetylcholine goes beyond causing bronchoconstriction and mucus secretion, playing a crucial role in airway inflammation and remodeling. This role is primarily mediated via muscarinic M3 receptors. The neurotransmitter promotes inflammation and remodeling through direct effects on airway cells and mechanical stress following bronchoconstriction. These insights suggest anticholinergic therapy, targeting M3-mediated effects, could offer comprehensive benefits in treating chronic pulmonary obstructive disease (COPD) and asthma, underscoring acetylcholine's multifaceted impact on respiratory health (Kistemaker & Gosens, 2015).

Acetylcholine as a Growth Factor in Colon Cancer

Acetylcholine might act as an autocrine/paracrine-or potentially intracrine-signalling molecule in the human colon cancer cell line HT-29. The expression of the nicotinic alpha7-receptor subtype, alongside the synthesis and degradation enzymes for acetylcholine, hints at its involvement in carcinogenesis and cancer progression. This novel perspective opens up avenues for exploring the neurotransmitter's role in cancer biology and the potential for targeting its signaling pathways as a therapeutic strategy (Pettersson et al., 2009).

Safety And Hazards

Acetylcholine Bromide, a related compound, is known to cause eye, skin, and respiratory tract irritation. It is also moisture sensitive . In case of exposure, it is recommended to flush the affected area with plenty of water and seek medical aid .

Future Directions

Acetylcholine and its related compounds continue to be a subject of research due to their role in various physiological functions. They are being investigated for their therapeutic potential in various conditions including neurogenic bladder, myasthenia gravis, dementia, postoperative urinary retention, xerostomia, anticholinergic overdose, snakebites, Parkinson’s disease, and Alzheimer’s disease .

properties

IUPAC Name

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661771
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcholine-d9 Bromide

CAS RN

93449-32-2
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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